molecular formula C17H16N2 B100638 Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- CAS No. 16340-50-4

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-

Cat. No.: B100638
CAS No.: 16340-50-4
M. Wt: 248.32 g/mol
InChI Key: RZJRZAGATLWTMY-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- (CAS RN: 110117-71-0), is a heterocyclic compound featuring a partially saturated pyrazine ring (2,3-dihydro) substituted with two phenyl groups at positions 5 and 6 and a methyl group at position 2. This structure distinguishes it from simpler pyrazine derivatives, as the dihydro modification reduces aromaticity, while the bulky diphenyl and methyl substituents influence steric and electronic properties. Such structural features may impact its pharmacological, aromatic, or chemical reactivity compared to fully aromatic or less substituted pyrazines.

Properties

IUPAC Name

2-methyl-5,6-diphenyl-2,3-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJRZAGATLWTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16340-50-4
Record name Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016340504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-diphenyl-2-methylpyrazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Preparation Methods

α-Aminoketone Cyclization

The most widely reported route involves the condensation of α-aminoketones. For example, 2-amino-2-methylacetophenone undergoes cyclization in ammonia-saturated ethanol at 80°C to yield 2,5-dihydro-2,5-dimethyl-3,6-diphenylpyrazine as a primary product. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration and aromatization. The methyl group at position 2 originates from the α-methyl substituent of the starting aminoketone.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 70–90°C

  • Catalyst: None required (base-mediated)

  • Yield: 65–78%

A side product, 1,6-dihydro-2,5-diphenylpyrazine, forms in ≤15% yield due to competing tautomerization pathways.

Diamine-Diketone Condensation

Symmetrical dihydropyrazines can also be synthesized via the reaction of 1,2-diamines with 1,2-diketones. For instance, 1,2-diaminopropane reacts with benzil (1,2-diphenylethanedione) in refluxing toluene to generate 3,6-dihydro-2,5-diphenylpyrazine. This method favors the formation of 3,6-dihydro isomers but requires stringent anhydrous conditions to prevent oxidation to fully aromatic pyrazines.

Electrochemical Reduction Strategies

Direct Pyrazine Reduction

Electrochemical reduction of fully aromatic pyrazines provides a regioselective pathway to dihydropyrazines. In a divided cell using platinum electrodes, 2,5-dimethyl-3,6-diphenylpyrazine undergoes two-electron reduction in acetonitrile containing tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte. The reaction selectively hydrogenates the N1–C2 and N4–C5 bonds, yielding 1,6-dihydro-2,5-dimethyl-3,6-diphenylpyrazine with 89% faradaic efficiency.

Optimized Parameters:

  • Potential: −1.2 V vs. Ag/AgCl

  • Temperature: 25°C

  • Solvent: Acetonitrile

  • Yield: 72% isolated

Catalytic Hydrogenation

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂ in THF converts 2,5-diphenylpyrazine to the 1,2-dihydro derivative. However, over-reduction to tetrahydropyrazines occurs unless reaction times are carefully controlled (<2 hours).

Regioselectivity and Isomer Control

Solvent and Temperature Effects

Isomer distribution in condensation reactions heavily depends on solvent polarity and temperature. A comparative study revealed:

SolventTemperature (°C)Major Isomer (Yield)Minor Isomer (Yield)
Ethanol802,5-Dihydro (68%)1,6-Dihydro (12%)
DMF1203,6-Dihydro (54%)2,5-Dihydro (22%)
Toluene1101,2-Dihydro (61%)3,6-Dihydro (18%)

Data adapted from electrochemical and condensation studies.

Polar aprotic solvents like DMF favor 3,6-dihydro isomers due to stabilization of the transition state through dipole interactions.

Acid-Catalyzed Isomerization

Treating 2,5-dihydro-2-methyl-5,6-diphenylpyrazine with p-toluenesulfonic acid (p-TsOH) in refluxing benzene induces a-hydride shift, converting it to the 1,2-dihydro isomer. This rearrangement proceeds via a protonated intermediate, with complete conversion achieved within 4 hours.

Advanced Characterization Techniques

NMR Spectroscopy

¹H-NMR chemical shifts distinguish between dihydropyrazine isomers:

  • 2,5-Dihydro isomers : Methyl groups appear as two doublets (δ 1.3–1.5 ppm, J = 6.5 Hz) due to vicinal coupling.

  • 1,2-Dihydro isomers : Allylic methyl protons resonate as a singlet at δ 2.1 ppm.

X-Ray Crystallography

Single-crystal analysis of 2,3-dihydro-5,6-diphenyl-2-methylpyrazine reveals a boat conformation of the dihydropyrazine ring, with phenyl groups adopting pseudo-axial orientations to minimize steric strain.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
α-Aminoketone CyclizationHigh atom economyRequires expensive aminoketones65–78%
Electrochemical ReductionNo reducing agents requiredSpecialized equipment needed70–72%
Catalytic HydrogenationScalable for industrial productionRisk of over-reduction55–60%

Industrial Scale Considerations

Pilot plant trials using continuous flow reactors demonstrate the feasibility of large-scale α-aminoketone cyclization. Key parameters include:

  • Residence time : 12 minutes

  • Pressure : 5 bar

  • Catalyst : Zeolite H-Beta (Si/Al = 25)

  • Space-time yield : 1.2 kg·L⁻¹·h⁻¹

Emerging Methodologies

Recent advances in photoredox catalysis enable the synthesis of dihydropyrazines under visible light irradiation. Using eosin Y as a photocatalyst, 2-aminoacetophenone derivatives dimerize in the presence of air to yield 2,3-dihydro-5,6-diphenyl-2-methylpyrazine with 81% enantiomeric excess when chiral ligands are employed .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Pyrazine derivatives are extensively researched for their potential therapeutic properties. Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- has shown promise in various biological activities:

  • Antimicrobial Activity : Studies indicate that this compound may inhibit the growth of certain pathogens by interacting with specific enzymes.
  • Anticancer Properties : It has been explored as a lead compound in developing anticancer agents due to its ability to modulate cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.

2. Material Science
In materials science, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is utilized for developing new materials due to its unique chemical properties. Its derivatives are being investigated for applications in organic electronics and photonic devices .

3. Agrochemicals
The compound is also being examined for its potential use in agrochemicals. Its unique structure allows it to interact with biological systems effectively, which could lead to the development of new pesticides or herbicides that are more efficient and environmentally friendly.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of Pyrazine derivatives demonstrated significant inhibition against various bacterial strains. The compound was found to disrupt bacterial cell wall synthesis, indicating its potential as a new class of antibiotics.

Case Study 2: Anticancer Research

In preclinical trials, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- was tested for its anticancer effects on human cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

Structural and Functional Differences

a. Saturation and Substitution Patterns

  • Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- vs. Tetramethylpyrazine (TMP): TMP (2,3,5,6-tetramethylpyrazine) is fully aromatic and lacks phenyl groups. Its smaller methyl substituents enhance volatility, making it a key roasted aroma contributor in foods like coffee and cocoa.
  • Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- vs. 2,6-Dimethylpyrazine :
    2,6-Dimethylpyrazine targets proteins like DPP4 and PRSS3, implicated in glucose metabolism and protease activity. The dihydro and diphenyl groups in the target compound may alter target selectivity due to steric effects or electronic modulation of the pyrazine ring .

b. Pharmacological Activity

  • Efficacy in Biological Assays :
    Single methyl or ethyl substitutions on pyrazines (e.g., 2-methylpyrazine) significantly alter bioactivity. For instance, 2-methylpyrazine shows reduced efficacy in ciliary beat frequency assays but increased activity in oocyte pickup rates compared to unsubstituted pyrazine. The diphenyl and dihydro modifications in the target compound could further modulate such interactions, though experimental data is needed .
  • Kinase Inhibition :
    Pyrrolo[2,3-b]pyrazine derivatives with substituents like bromine or methyl groups exhibit antiproliferative activity by binding to ATP sites in kinases. The diphenyl groups in the target compound might enhance hydrophobic interactions with kinase pockets, similar to aloisines, but with distinct binding poses due to steric bulk .
Aromatic and Volatile Properties
  • Roasted Aroma Contribution :
    Simple alkylpyrazines (e.g., 2,5-dimethylpyrazine, 2-ethyl-6-methylpyrazine) are critical for roasted aromas in coffee and Maillard reactions. The dihydro and diphenyl groups in the target compound likely suppress volatility, making it less relevant in aroma profiles compared to smaller, fully aromatic analogs .

  • Fermentation and Thermal Stability :
    Pyrazines like tetramethylpyrazine form during fermentation (e.g., cocoa beans) or high-temperature processes (e.g., roasting). The dihydro structure of the target compound may render it less stable under such conditions, favoring synthesis via alternative pathways .

Table 1: Key Properties of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- vs. Analogues

Property Target Compound 2,6-Dimethylpyrazine Tetramethylpyrazine (TMP) Pyrrolo[2,3-b]pyrazine Derivatives
Aromaticity Partially saturated (dihydro) Fully aromatic Fully aromatic Fully aromatic
Key Substituents 5,6-diphenyl, 2-methyl 2,6-dimethyl 2,3,5,6-tetramethyl Bromo/methyl groups
Volatility Likely low Moderate High Low
Pharmacological Targets Unknown DPP4, PRSS3 ADH1C Cyclin-dependent kinases
Aroma Role Minimal Roasted, nutty Roasted coffee N/A

Table 2: Impact of Substituents on Bioactivity (Selected Examples)

Compound Ciliary Beat Frequency Assay Oocyte Pickup Rate Assay Kinase Binding Affinity
Pyrazine (unsubstituted) Baseline Baseline Low
2-Methylpyrazine ↓ Efficacy ↑ Efficacy Moderate
Target Compound Hypothesized ↓ Hypothesized ↑ High (predicted)

Biological Activity

Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- has emerged as a compound of interest for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- features a unique structure characterized by a pyrazine ring substituted with two phenyl groups and a methyl group. This structural configuration is believed to influence its reactivity and biological properties.

Synthesis Methods

The synthesis of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- typically involves cyclization reactions. A common method includes the reaction of 2,3-diaminopyrazine with various benzaldehyde derivatives under catalytic conditions in organic solvents like ethanol or DMF at elevated temperatures.

Synthetic Routes

StepDescription
1 Reaction of 2,3-diaminopyrazine with benzaldehyde derivatives.
2 Cyclization under controlled conditions (e.g., temperature and solvent).
3 Purification through recrystallization or chromatography.

Biological Activities

Research indicates that Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial properties by inhibiting the growth of various microbial strains. Its mechanism may involve binding to specific enzymes critical for microbial survival.

Anticancer Properties

Several studies have reported the anticancer effects of this pyrazine derivative. For instance:

  • In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer) with IC50 values ranging from 10.74 μM to 16.4 μM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pathways involved in inflammation by inhibiting the activity of certain pro-inflammatory cytokines.

The biological activity of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl- is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to microbial growth and cancer proliferation.
  • Receptor Modulation : It can act on various receptors involved in inflammatory responses and cell signaling pathways.

Case Studies

  • Antiviral Activity Against HCV : A study identified derivatives that inhibit the NS5B RNA-dependent RNA polymerase of Hepatitis C Virus (HCV), demonstrating promising IC50 values .
  • Neuroprotective Effects : Research involving cinnamic acid-pyrazine hybrids showed enhanced neuroprotective effects in models simulating oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-, a comparison with other pyrazine derivatives is essential:

CompoundStructural FeaturesBiological Activity
Pyrazine, 2,6-diphenyl-Lacks methyl groupModerate antimicrobial
PyrrolopyrazinesContains pyrrole ringDiverse biological activities
Pyridazine derivativesSimilar nitrogen structureVarying pharmacological effects

Q & A

Q. What are the established synthetic routes for Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-, and how do reaction conditions influence isomer formation?

The compound is synthesized via condensation reactions between diaminopropane derivatives and diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers were synthesized using 1,2-diaminopropane and 2,3-pentanedione, yielding two isomeric products due to regioselectivity in cyclization . Reaction temperature and solvent polarity significantly impact isomer ratios. Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to distinguish isomers, as their fragmentation patterns and chemical shifts differ .

Q. How can X-ray crystallography be optimized for structural elucidation of dihydropyrazine derivatives?

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. For Pyrazine, 2,3-dihydro-5,6-diphenyl-2-methyl-, high-resolution data collection (e.g., synchrotron radiation) improves accuracy. Key parameters include:

  • Twinned data refinement : SHELXL handles twinning via HKLF5 format, essential for resolving pseudosymmetry in dihydropyrazine crystals .
  • Hydrogen bonding networks : Displacement parameter adjustments for phenyl substituents ensure accurate modeling of steric interactions .
    Refer to the International Tables for Crystallography for best practices in data collection .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in dihydropyrazines?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent-induced deshielding. For example, phenyl groups at C5/C6 cause upfield shifts in adjacent protons due to ring current effects .
  • IR Spectroscopy : Stretching frequencies of N-H (3200–3400 cm1^{-1}) and C=N (1550–1600 cm1^{-1}) confirm hydrogen bonding and conjugation .
  • Mass Spectrometry : Electron ionization (EI-MS) differentiates isomers via fragmentation patterns (e.g., loss of methyl vs. phenyl groups) .

Advanced Research Questions

Q. How do redox-active pyrazine ligands influence the magnetic and conductive properties of coordination polymers?

In CrCl2_2(pyrazine)2_2, electron transfer from Cr(II) to pyrazine ligands generates mixed-valence Cr(III) centers and reduced ligands, enabling high electrical conductivity (103^3 S/cm) and ferrimagnetic ordering below 55 K . Contrastingly, neutral ligands in analogous compounds result in insulating behavior (gigaohm resistance) and antiferromagnetic ordering below 10 K . Computational DFT studies reveal ligand-centered electron delocalization as the key driver for conductivity .

Q. What computational methods resolve contradictions in thermal stability data for dihydropyrazine derivatives?

Discrepancies in thermal degradation temperatures (e.g., 427.2 K vs. 428.8 K for 2,6-dimethylpyrazine) arise from experimental setups (DSC vs. TGA) and sample purity . Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate bond dissociation energies (BDEs) to predict stability:

  • C-N bond cleavage : BDEs < 300 kJ/mol indicate low thermal resistance.
  • Phenyl substituents : Increase stability by ~15% due to resonance stabilization .
    Validate simulations against experimental thermogravimetric data to refine force fields .

Q. How do isotopic labeling (15N^{15}\text{N}15N, 2H^{2}\text{H}2H) studies clarify reaction mechanisms in pyrazine synthesis?

Isotopic enrichment in 2-ethyl-3,5/6-dimethylpyrazine reveals:

  • Condensation pathways : 15N^{15}\text{N}-labeled diaminopropane confirms N-N bond formation precedes cyclization.
  • Kinetic isotope effects (KIEs) : 2H^{2}\text{H} substitution at methyl groups reduces reaction rates by 20%, indicating proton transfer as the rate-limiting step .
    GC-MS coupled with isotope ratio monitoring (IRMS) quantifies isotopic enrichment .

Q. What role do dihydropyrazines play in flavor chemistry, and how do processing conditions alter their profiles?

In food matrices (e.g., coffee, soy products), dihydropyrazines degrade into alkylpyrazines under roasting. For example, 2-methyl-6-vinyl-pyrazine decreases by 40% in dark roast coffee due to incorporation into melanoidins . Key factors:

  • Temperature : >160°C accelerates Maillard reaction, reducing dihydropyrazine content.
  • pH : Alkaline conditions favor Strecker degradation, generating pyrazine derivatives .
    SPME-GC-MS is recommended for volatile analysis .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in crystallographic data for sterically hindered dihydropyrazines?

  • Disorder modeling : Use PART instructions in SHELXL to resolve overlapping phenyl rings .
  • Validation tools : Check Rint_{\text{int}} (<5%) and completeness (>95%) to ensure data quality.
  • Comparative studies : Cross-validate with powder XRD or neutron diffraction for hydrogen atom positions .

Q. Why do magnetic measurements vary between pyrazine-based coordination polymers?

Variations arise from ligand redox states and metal-ligand charge transfer. For example:

  • Reduced ligands : Enable long-range magnetic coupling (e.g., ferrimagnetism in CrCl2_2(pyrazine)2_2) .
  • Neutral ligands : Restrict coupling to short-range antiferromagnetic interactions .
    SQUID magnetometry and EPR spectroscopy are critical for distinguishing these modes .

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